molecular formula C10H11NO2 B8726453 6-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one

6-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B8726453
M. Wt: 177.20 g/mol
InChI Key: XWCKMYJGFPERAV-UHFFFAOYSA-N
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Patent
US07005440B1

Procedure details

To a cooled solution (−78° C.) of 6-methoxy-3-methyl-1,3-dihydro-indol-2-one (679 mg, 3.83 mmol, example 77) in THF (13 mL) is added TMEDA (1.16 mL, 7.66 mmol) followed by dropwise addition of 2.5M n-BuLi (3.06 mL, 7.66 mmol). The mixture is stirred 15 min then warmed to −25° C. Iodomethane (275 μL, 4.40 mmol) is added dropwise and stirred for 30 min. Reaction is quenched with sat NH4Cl soln, warmed to room temp and diluted with EtOAc. Washed organic layer with sat NH4Cl soln, brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (silica, 35% ethyl acetate in hexanes) to give the title compound as a white crystalline solid. MS (ESI) 192 (M+H)+.
Quantity
679 mg
Type
reactant
Reaction Step One
Name
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step Two
Quantity
275 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]([CH3:13])[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1.[CH3:14]N(CCN(C)C)C.[Li]CCCC.IC>C1COCC1>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH3:14])([CH3:13])[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
679 mg
Type
reactant
Smiles
COC1=CC=C2C(C(NC2=C1)=O)C
Name
Quantity
1.16 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.06 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
275 μL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
is quenched with sat NH4Cl soln
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temp
ADDITION
Type
ADDITION
Details
diluted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Washed organic layer with sat NH4Cl soln, brine, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (silica, 35% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C2C(C(NC2=C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.